6-Hydroxytryptamine Creatinine Sulfate

描述

麦芽糖一水合物,也称为麦芽糖,是一种二糖,由两个通过α(1→4)糖苷键连接的葡萄糖分子组成。它是一种白色结晶粉末,具有温和的甜味。 麦芽糖的甜度低于蔗糖,常见于发芽的谷物(如大麦)中,它是在淀粉被淀粉酶分解时产生的 .

准备方法

合成路线和反应条件: 麦芽糖一水合物可以通过淀粉的酶促水解合成。β-淀粉酶切割淀粉中的α(1→4)糖苷键,产生麦芽糖。 该过程可以在温和条件下进行,通常在 pH 值为 4.5 到 5.5 和温度为 50 到 60 摄氏度下进行 .

工业生产方法: 在工业环境中,麦芽糖一水合物通过玉米或小麦等来源的淀粉的受控酶促水解生产。 该过程涉及使用 β-淀粉酶将淀粉分解成麦芽糖,然后进行纯化和结晶以获得一水合物形式 .

化学反应分析

反应类型: 麦芽糖一水合物会发生多种类型的化学反应,包括:

水解: 在麦芽糖酶存在的情况下,麦芽糖会水解成两个葡萄糖分子.

氧化: 使用温和氧化剂可以将麦芽糖氧化成麦芽糖酸.

还原: 麦芽糖的还原可以得到麦芽糖醇,一种糖醇.

常用试剂和条件:

水解: 麦芽糖酶,pH 6.0 到 7.0,温度 37 摄氏度.

氧化: 温和氧化剂,如溴水或硝酸.

还原: 在高压下使用镍等催化剂进行氢化.

主要生成产物:

科学研究应用

麦芽糖一水合物在科学研究中有着广泛的应用:

化学: 用作碳水化合物分析中校准仪器的标准.

生物学: 在细胞培养基中用作培养微生物和细胞的碳源.

5. 作用机理

麦芽糖一水合物主要通过麦芽糖酶将其水解成葡萄糖来发挥作用。该反应发生在小肠中,麦芽糖酶会断裂α(1→4)糖苷键,释放两个葡萄糖分子,然后被吸收进入血液。 葡萄糖分子作为各种细胞过程的能量来源 .

作用机制

Maltose monohydrate is similar to other disaccharides such as sucrose and lactose, but it has unique properties:

Lactose: Composed of glucose and galactose, lactose is found in milk and dairy products.

Trehalose: Another disaccharide composed of two glucose molecules, but linked by an alpha (1→1) glycosidic bond.

Uniqueness of Maltose Monohydrate: Maltose monohydrate’s unique properties include its mild sweetness, its role as a reducing sugar, and its specific enzymatic hydrolysis pathway. These characteristics make it valuable in various industrial and research applications .

相似化合物的比较

麦芽糖一水合物与蔗糖和乳糖等其他二糖相似,但它具有独特的性质:

麦芽糖一水合物的独特性: 麦芽糖一水合物的独特性质包括其温和的甜味、作为还原糖的作用以及其特殊的酶促水解途径。 这些特性使其在各种工业和研究应用中具有价值 .

类似化合物:

- 蔗糖

- 乳糖

- 海藻糖

- 纤维二糖

生物活性

6-Hydroxytryptamine Creatinine Sulfate (6-HT) is a derivative of serotonin (5-hydroxytryptamine, 5-HT) that exhibits significant biological activity, particularly in the context of neurotransmission and psychiatric disorders. This compound has garnered attention for its potential therapeutic applications, especially in treating mood disorders and other conditions influenced by serotonin pathways. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

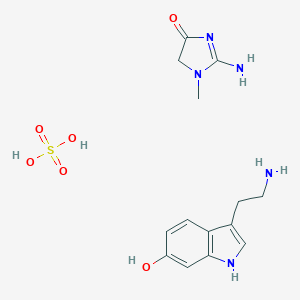

6-Hydroxytryptamine is characterized by its chemical structure which includes a hydroxyl group at the sixth position of the indole ring. It is often studied in relation to its interactions with serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in various physiological processes.

| Property | Specification |

|---|---|

| Molecular Weight | 176.2 g/mol |

| Receptor Interaction | 5-HT Receptors |

| Concentration | 1 mCi/ml (tritiated) |

6-Hydroxytryptamine interacts primarily with serotonin receptors (5-HT receptors), which are G protein-coupled receptors (GPCRs) involved in numerous central nervous system functions including mood regulation, anxiety, and cognition. The binding of 6-HT to these receptors can modulate neurotransmitter release and neuronal excitability, influencing various behavioral outcomes.

Key Mechanisms:

- Agonist Activity : Acts as an agonist at specific serotonin receptor subtypes.

- Neurotransmitter Modulation : Influences the release of neurotransmitters such as dopamine and norepinephrine.

- Signal Transduction : Engages intracellular signaling pathways, including MAPK/ERK and PI3K/Akt/mTOR pathways.

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Antidepressant Effects : Studies indicate that compounds affecting serotonin levels can alleviate symptoms of major depressive disorder (MDD). For instance, a pilot study involving 5-hydroxytryptophan (5-HTP) augmentation showed significant reductions in depression scores among participants .

- Anxiolytic Properties : The modulation of serotonin receptors by 6-HT has been linked to reduced anxiety levels in clinical settings.

- Neuroprotective Effects : Evidence suggests that serotonin-related compounds can exert neuroprotective effects against neurodegenerative diseases.

Case Studies

A notable open-label study investigated the effects of combined treatment with creatine and 5-HTP in women with MDD who were unresponsive to SSRIs. The results indicated a significant reduction in Hamilton Depression Rating Scale (HAM-D) scores from an average of 18.9 to 7.5 over eight weeks, demonstrating the potential effectiveness of serotonin augmentation strategies .

Research Findings

Several studies have explored the pharmacological properties and therapeutic potentials of compounds related to 6-Hydroxytryptamine:

- Neurotransmitter Dynamics : Research highlights the role of 6-HT in modulating neurotransmitter dynamics, particularly its influence on dopamine pathways which are crucial for mood regulation .

- Serotonin Synthesis : Investigations into serotonin synthesis suggest that enhancing precursor availability may improve clinical outcomes in mood disorders .

属性

IUPAC Name |

3-(2-aminoethyl)-1H-indol-6-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOFOJJYPQLHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。